molecular formula C16H13NO2 B5160072 1-(Dimethylamino)anthracene-9,10-dione CAS No. 5960-55-4

1-(Dimethylamino)anthracene-9,10-dione

Cat. No.: B5160072
CAS No.: 5960-55-4
M. Wt: 251.28 g/mol
InChI Key: FCWBHVZCSYIWHX-UHFFFAOYSA-N
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Description

1-(Dimethylamino)anthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₃NO₂. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a dimethylamino group at the 1-position and two ketone groups at the 9 and 10 positions. This compound is known for its vibrant color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dimethylamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of anthracene-9,10-dione with dimethylamine. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce anthracene-9,10-diol .

Scientific Research Applications

1-(Dimethylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerase II, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dimethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound for research in cancer therapy .

Properties

IUPAC Name

1-(dimethylamino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17(2)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWBHVZCSYIWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385623
Record name 1-dimethylaminoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5960-55-4
Record name 1-dimethylaminoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.3 parts of 1-nitroanthraquinone and 227 parts of hexamethylphosphoric triamide are heated in an agitator flask for 4 hours to 180° C and for 11/2 hours to 210° C. After it has been cooled, the reaction mixture is poured into 1000 parts of water. The precipitated product is collected by filtration, washed with water and dried, to yield 23.2 parts (=92.4% of theory) of 1-dimethylaminoanthraquinone.
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